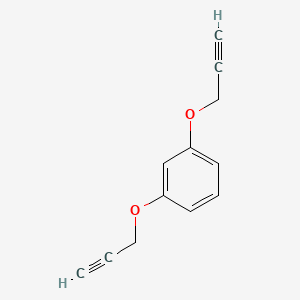

1,3-ビス(2-プロピニルオキシ)ベンゼン

説明

1,3-Bis(2-propynyloxy)benzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various bis-substituted benzene derivatives, which can offer insights into the chemical behavior and properties of similar compounds. For instance, 1,3-bis(benzimidazol-2-yl)benzene derivatives exhibit anionophoric activity, which suggests that the positioning of substituents on the benzene ring can significantly affect the compound's function .

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives can involve various methods, including Diels-Alder reactions, C-H activation, and other catalytic processes. For example, 1,2-bis(trimethylsilyl)benzenes are synthesized through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation . These methods could potentially be adapted for the synthesis of 1,3-Bis(2-propynyloxy)benzene by choosing appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of bis-substituted benzene derivatives is crucial for their properties and applications. X-ray diffraction studies have been used to determine the structure of such compounds, revealing information about symmetry, conformation, and intramolecular interactions . These studies can provide a template for understanding the potential structure of 1,3-Bis(2-propynyloxy)benzene.

Chemical Reactions Analysis

Bis-substituted benzene derivatives can undergo various chemical reactions, including reductions, cycloadditions, and coupling reactions. For example, the reduction of 1,2-Bis[(Z)-(2-nitrophenyl)-NNO-azoxy]benzene leads to deoxygenated products and the synthesis of novel macrocycles . These reactions highlight the reactivity of the benzene ring when substituted with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's fluorescence, liquid crystalline properties, and anion transport activity . Additionally, the solid-state structures of these compounds can exhibit various intermolecular interactions, such as C-Br...π(arene) and Br...Br interactions . These insights can be extrapolated to predict the properties of 1,3-Bis(2-propynyloxy)benzene, such as its potential for forming specific crystal packing motifs and its reactivity in chemical reactions.

科学的研究の応用

クリックケミストリー

“1,3-ビス(2-プロピニルオキシ)ベンゼン”は、合成有機化学、特にクリックケミストリーの分野で使用されています 。クリックケミストリーは、効率性、幅広い適用範囲、および目的の生成物の高収率を特徴とする化学合成の一種です。この化合物の末端アルキン基は、クリック反応に適した候補となっています .

C2対称トリアゾロファンの合成

この化合物は、銅(I)触媒アジド-アルキン環状付加反応(CuAAC)を介したC2対称トリアゾロファンの位置選択的合成に使用されてきました 。これは、複雑な環状構造の構築における有用性を強調しています。

食品接触材料

食品接触材料に使用される物質の安全性評価の文脈で、“1,3-ビス(2-プロピニルオキシ)ベンゼン”が言及されています 。しかし、この文脈における化合物の具体的な役割や用途は、入手可能な情報からは明らかではありません。

1,3-ビス(イソシアナトメチル)ベンゼンの合成

1,3-ビス(イソシアナトメチル)ベンゼンの最適化に関する研究があります 。これは別の化合物ですが、言及は“1,3-ビス(2-プロピニルオキシ)ベンゼン”を含む潜在的な関係性や用途を示唆しています。

分析化学

この化合物は、各製品詳細ページのさまざまな分析チャートとともに提供されています 。これは、分析化学における用途、おそらく標準物質または参照物質としての用途を示唆しています。

Safety and Hazards

1,3-Bis(2-propynyloxy)benzene is known to be incompatible with oxidizing agents and heavy metals and should not be stored or handled in their vicinity .

Relevant Papers A paper titled “Toughening of semi-IPN structured epoxy using a new PEEK-type polymer via in situ azide-alkyne click polymerization” mentions the use of 1,3-Bis(2-propynyloxy)benzene in the synthesis of a new type of poly(ether ether ketone) polymer .

特性

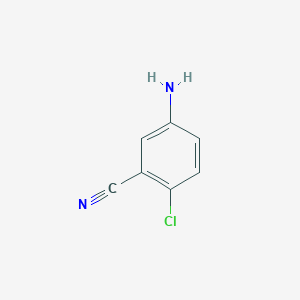

IUPAC Name |

1,3-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRDPYWXTZGWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

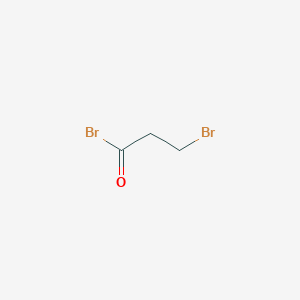

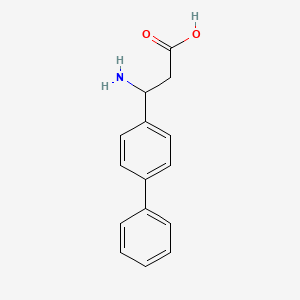

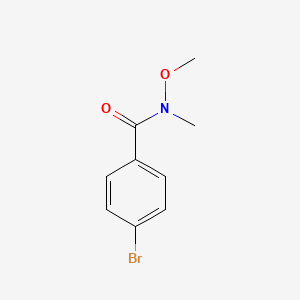

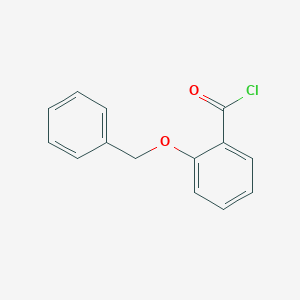

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

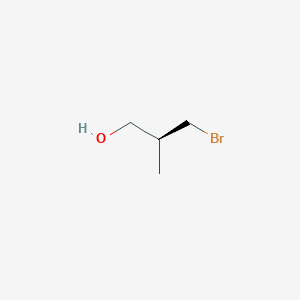

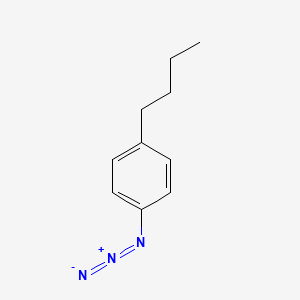

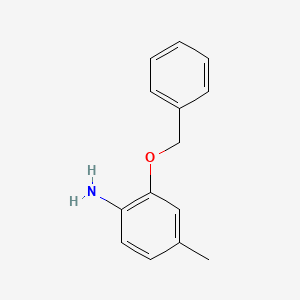

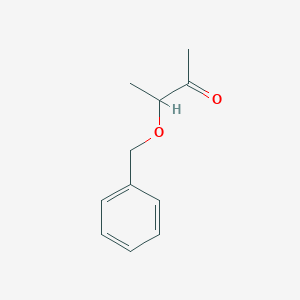

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)